molecular formula C18H14ClN5O B2576720 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 899971-16-5

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2576720
CAS No.: 899971-16-5
M. Wt: 351.79
InChI Key: ATSGZURFUKYYGP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole moiety at position 5 and an o-tolyl group at position 2. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioactivity in medicinal chemistry, while the triazole ring enhances binding affinity to biological targets through hydrogen bonding and π-π interactions . The o-tolyl substituent (ortho-methylphenyl) may influence steric interactions and molecular conformation in target binding .

Properties

IUPAC Name

5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-7-3-4-8-13(11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-10-6-5-9-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGZURFUKYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the triazole and oxadiazole family of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and potential applications in drug design.

Chemical Structure and Properties

The molecular formula for the compound is C15H14ClN5OC_{15}H_{14}ClN_5O with a molecular weight of approximately 303.76 g/mol. Its structure features a triazole ring linked to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50_{50} values indicate potent inhibition.
  • A549 (Lung Cancer) : Similar compounds demonstrated significant growth inhibition with IC50_{50} values ranging from 10 µM to 30 µM.
Compound NameCell LineIC50_{50} (µM)
Compound AMCF715
Compound BA54920
Target CompoundMCF712

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes.

  • Bacterial Strains : Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar triazole compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The oxadiazole moiety may contribute to free radical scavenging properties.

Recent Research Insights

A study published in 2024 explored the synthesis and biological evaluation of novel oxadiazole derivatives. The findings indicated that modifications on the phenyl rings significantly influenced their anticancer activity.

Example Study

In a comparative study involving several derivatives:

  • Compound X showed an IC50_{50} of 8 µM against HepG2 liver cancer cells.
  • Compound Y , structurally similar to our target compound, exhibited a lower IC50_{50} of 5 µM against the same cell line.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. The specific compound has shown promise as a potential therapeutic agent against various cancer types. For instance, derivatives of triazole have been linked to selective inhibition of kinases involved in cancer progression . The structure of this compound allows for modifications that can enhance its efficacy and selectivity towards cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of triazoles and oxadiazoles possess notable antifungal and antibacterial properties. For example, related compounds have demonstrated effectiveness against fungal strains comparable to established antifungal agents like bifonazole . This suggests potential applications in developing new antimicrobial therapies.

Pesticide Development

Oxadiazoles are recognized for their insecticidal properties, making them suitable candidates for pesticide formulation. The incorporation of the triazole group may enhance the bioactivity and environmental stability of these compounds . Research into the synthesis of new oxadiazole-based pesticides could lead to more effective agricultural solutions with reduced toxicity to non-target organisms.

Photophysical Properties

The unique electronic structure of this compound allows it to be explored in materials science, particularly in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Compounds with similar structures have been studied for their photophysical properties, indicating potential use in electronic applications due to their ability to emit light upon excitation .

Data Summary Table

Application AreaSpecific UseNotable Properties
Medicinal ChemistryAnticancer agentSelective kinase inhibition
Antimicrobial agentEffective against fungal strains
Agricultural ChemistryPesticide formulationInsecticidal properties
Materials ScienceOLED developmentUnique photophysical properties

Case Study 1: Anticancer Research

In a study examining the efficacy of triazole derivatives against non-small cell lung cancer, compounds similar to the one discussed were found to inhibit tumor growth significantly at low concentrations (IC50 values around 0.005 µM) . This highlights the potential for further development into clinically relevant therapies.

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing various oxadiazole derivatives demonstrated that specific substitutions on the triazole ring enhanced antifungal activity against resistant strains . The findings suggest that optimizing structural components can lead to more potent antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aryl Substitutions

Several analogues share the 1,2,4-oxadiazole-triazole hybrid scaffold but differ in substituents, leading to variations in biological activity and physicochemical properties. Key examples include:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound 2-chlorophenyl, o-tolyl Not explicitly reported (structural focus)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole 4-chlorophenyl, 4-fluorophenyl Antimicrobial activity (broad-spectrum)
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole Trifluoromethoxyphenyl, 5-methyltriazole COX-1/COX-2 inhibition (potential anti-inflammatory)
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole 4-bromophenyl, 2-chlorophenyl Central muscle relaxant (metabolized via hepatic pathways)
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 4-chlorophenyl, triazolylsulfanyl Antifungal activity (Candida spp.)

Key Findings from Comparative Studies

  • Antimicrobial Activity : The 4-chlorophenyl/4-fluorophenyl analogue () showed superior antimicrobial activity compared to the target compound, likely due to enhanced halogen-mediated interactions with microbial enzymes.
  • Metabolic Stability : The trifluoromethoxy group in increased metabolic stability compared to the target compound’s methyl group, as evidenced by slower hepatic clearance in vitro.
  • Crystallographic Behavior : Isostructural compounds with chloro/fluoro substitutions (e.g., ) exhibited identical crystal packing despite halogen differences, suggesting minimal steric disruption in solid-state arrangements.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole?

  • Methodology :

  • Utilize heterogeneous catalytic conditions with PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C .
  • Monitor reaction progression via thin-layer chromatography (TLC) and purify the product through recrystallization in aqueous acetic acid .
  • For intermediates, employ Vilsmeier–Haack reactions to introduce aldehyde groups to triazole precursors, followed by cyclization to form the oxadiazole core .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for the oxadiazole ring (~1250–1350 cm⁻¹ for C=N stretching) and triazole N-H bonds (~3100–3300 cm⁻¹) .
  • ¹H NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and oxadiazole-linked substituents .
  • LC-MS : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ ions, ensuring alignment with theoretical values .

Q. What methods are recommended for assessing purity during synthesis?

  • Methodology :

  • Use TLC with silica gel plates and UV visualization to track reaction completion .
  • Measure melting points to compare against literature values (e.g., analogs like 4d: 133–134°C) .
  • Perform elemental analysis to verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystal structure ambiguities for this compound?

  • Methodology :

  • Collect high-resolution X-ray diffraction data (e.g., <1.0 Å resolution) and refine using SHELXL’s restraints for disordered moieties (e.g., chlorophenyl groups) .
  • Validate hydrogen bonding and π-π stacking interactions via Fourier difference maps and Hirshfeld surface analysis .
  • Address twinning or pseudo-symmetry using SHELXL’s TWIN/BASF commands .

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